molecular formula C13H13F2N3 B11862273 1-(3,5-Difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine

1-(3,5-Difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine

Cat. No.: B11862273
M. Wt: 249.26 g/mol
InChI Key: VMKVMRZBELXSMK-UHFFFAOYSA-N
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Description

1-(3,5-Difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine is a compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for higher yields and cost-effectiveness. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution can introduce halogenated or hydroxylated groups.

Scientific Research Applications

1-(3,5-Difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3,5-Difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C13H13F2N3

Molecular Weight

249.26 g/mol

IUPAC Name

1-(3,5-difluorophenyl)-4,5,6,7-tetrahydroindazol-4-amine

InChI

InChI=1S/C13H13F2N3/c14-8-4-9(15)6-10(5-8)18-13-3-1-2-12(16)11(13)7-17-18/h4-7,12H,1-3,16H2

InChI Key

VMKVMRZBELXSMK-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)N(N=C2)C3=CC(=CC(=C3)F)F)N

Origin of Product

United States

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